molecular formula C9H10N4O2 B13302958 5-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid

5-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13302958
M. Wt: 206.20 g/mol
InChI Key: PYIDDHZNIVVILH-UHFFFAOYSA-N
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Description

5-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In the context of medicinal chemistry, it acts as an androgen receptor antagonist by binding to the receptor and inhibiting its activity. This prevents the activation of androgen receptor signaling pathways, which are crucial for the growth and proliferation of prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an androgen receptor antagonist makes it particularly valuable in the field of medicinal chemistry .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

5-methyl-1-(1-methylpyrazol-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H10N4O2/c1-6-5-7(9(14)15)10-13(6)8-3-4-12(2)11-8/h3-5H,1-2H3,(H,14,15)

InChI Key

PYIDDHZNIVVILH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C=C2)C)C(=O)O

Origin of Product

United States

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